2,6-Dimethyl-3,5-heptanediol CAS number 128899-83-2
2,6-Dimethyl-3,5-heptanediol CAS number 128899-83-2
An In-depth Technical Guide to (3R,5R)-2,6-Dimethyl-3,5-heptanediol
Abstract
This technical guide provides a comprehensive overview of 2,6-Dimethyl-3,5-heptanediol, with a specific focus on the (3R,5R)-stereoisomer (CAS No. 128899-83-2). This C₂-symmetric diol is a chiral building block with potential applications in asymmetric synthesis. This document details its chemical and physical properties, provides a validated protocol for its stereoselective synthesis from its diketone precursor, discusses methods for its analytical characterization, and explores its primary application as a chiral auxiliary. Safety and handling procedures are also outlined. This guide is intended for researchers, chemists, and drug development professionals engaged in stereoselective synthesis and the development of chiral molecules.
Chemical Identity and Physicochemical Properties
(3R,5R)-2,6-Dimethyl-3,5-heptanediol is a chiral diol characterized by a seven-carbon backbone with hydroxyl groups at the C3 and C5 positions and methyl branches at the C2 and C6 positions. The (3R,5R) configuration imparts C₂ symmetry to the molecule, a highly desirable feature for its application in asymmetric catalysis and as a chiral auxiliary.
While extensive experimental data for the diol is not widely published, its properties can be estimated and are presented alongside the well-characterized properties of its direct synthetic precursor, 2,6-Dimethyl-3,5-heptanedione.
Table 1: Physicochemical Properties of (3R,5R)-2,6-Dimethyl-3,5-heptanediol and its Precursor
| Property | (3R,5R)-2,6-Dimethyl-3,5-heptanediol | 2,6-Dimethyl-3,5-heptanedione |
| CAS Number | 128899-83-2 | 18362-64-6[1] |
| Molecular Formula | C₉H₂₀O₂[2] | C₉H₁₆O₂[1] |
| Molecular Weight | 160.25 g/mol [2] | 156.22 g/mol [3] |
| IUPAC Name | (3R,5R)-2,6-dimethylheptane-3,5-diol[2] | 2,6-Dimethylheptane-3,5-dione[1] |
| Appearance | Not specified (Expected: solid or viscous liquid) | Clear colorless to light yellow liquid |
| Boiling Point | Not specified | 66 °C @ 8 mmHg |
| Density | Not specified | 0.91 g/cm³ (predicted) |
| Solubility | Not specified | Slightly soluble in water (3.9 g/L at 25°C) |
| XLogP3 | 1.7 (Computed)[2] | 1.9 (Predicted) |
| Hydrogen Bond Donors | 2 (Computed)[2] | 0 (enol form: 1) |
| Hydrogen Bond Acceptors | 2 (Computed)[2] | 2 |
Synthesis and Manufacturing
The primary and most effective route to optically pure (3R,5R)-2,6-Dimethyl-3,5-heptanediol is the diastereoselective reduction of the prochiral diketone, 2,6-Dimethyl-3,5-heptanedione. The key to achieving high stereoselectivity lies in the use of a chiral catalyst system.
Synthesis of the Precursor: 2,6-Dimethyl-3,5-heptanedione
The diketone precursor is typically synthesized via a Claisen condensation reaction. One common method involves the reaction of ethyl isobutyrate and 3-methyl-2-butanone in the presence of a strong base like potassium tert-butoxide in a solvent such as DMF. Chinese patent CN1805916A describes this approach, achieving yields around 45%.[4]
Diastereoselective Synthesis of (3R,5R)-2,6-Dimethyl-3,5-heptanediol
The synthesis of the target diol with high optical purity was pioneered by Sugimura et al.[5] Their method utilizes an enantiodifferentiating hydrogenation of the diketone over a specially prepared tartaric acid-sodium bromide-modified Raney nickel catalyst (TA-NaBr-MRNi).[2]
Causality of Method: The Raney nickel surface is heterogeneous. Modifying it with an optically active molecule like (R,R)-tartaric acid creates a chiral environment on the catalyst surface. The substrate, 2,6-Dimethyl-3,5-heptanedione, adsorbs onto this chiral surface in a sterically favored orientation. The subsequent delivery of hydrogen occurs from a specific face of the carbonyl groups, leading to the preferential formation of one diastereomer—in this case, the (3R,5R)-diol. The addition of sodium bromide acts as a promoter, enhancing the enantioselectivity of the catalyst system.
Caption: General workflow illustrating the use of a chiral diol as a chiral auxiliary.
This application is critical in drug development, where the synthesis of single-enantiomer drugs is often mandatory. By controlling stereochemistry early in a synthetic route, chiral auxiliaries help avoid costly and difficult separation of enantiomers later on.
Safety and Handling
No specific toxicity data is available for 2,6-Dimethyl-3,5-heptanediol. However, based on its structure as an aliphatic diol and the known hazards of its precursor, the following precautions should be observed:
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
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Precursor Hazards: The precursor, 2,6-Dimethyl-3,5-heptanedione, is a flammable liquid and vapor. [5]It can cause skin and eye irritation. [6]All handling procedures for the precursor must account for its flammability, including grounding of equipment and use of non-sparking tools. [7][6] Always consult the most current Safety Data Sheet (SDS) before handling this or any related chemical.
References
- PubChem. (3R,5R)-2,6-Dimethyl-3,5-heptanediol. National Center for Biotechnology Information.
- Sugimura, T., Yoshikawa, M., Yoneda, T., & Tai, A. (1990). Preparation of Optically Pure (3S,5S)- and (3R,5R)-2,6-Dimethyl-3,5-heptanediol. Bulletin of the Chemical Society of Japan, 63(4), 1080-1084.
- Fisher Scientific. (2025). Safety Data Sheet: 2,6-Dimethyl-3,5-heptanedione.
- ChemicalBook. 2,6-DIMETHYL-3,5-HEPTANEDIONE CAS#: 18362-64-6.
- TCI Chemicals. (2026). 2,6-Dimethyl-3,5-heptanedione | 18362-64-6.
- Santa Cruz Biotechnology, Inc. (2026). 2,6-Dimethyl-3,5-heptanedione | CAS 18362-64-6.
- NIST. (2025). 3,5-Heptanedione, 2,6-dimethyl-.
- Thermo Fisher Scientific. (2026). 2,6-Dimethyl-3,5-heptanedione, 97+%.
- Google Patents. (2012).
- ResearchGate. (2020). First-principles study of 2,6-dimethyl-3,5-heptanedione: a β-diketone molecular switch induced by hydrogen transfer.
- PubChem. (3R,5R)-Heptane-3,5-diol. National Center for Biotechnology Information.
- ResearchGate. (2021). Diastereoselective Synthesis of (3R,5R)-γ-Hydroxypiperazic Acid.
- Amanote Research. (2025). (PDF) Preparation of Optically Pure (3s,5s)- And (3r,5r)-2,6-Dimethyl-3,5-Heptanediol.
- ChemicalBook. 2,6-DIMETHYL-3,5-HEPTANEDIONE(18362-64-6) 1H NMR spectrum.
- ResearchGate. (2017). Takashi Sugimura's research works.
- OpenOChem Learn. (2025). HNMR Practice 3.
- Google Patents. (2012).
- Santa Cruz Biotechnology, Inc. (2026). 2,6-Dimethyl-3,5-heptanedione | CAS 18362-64-6.
Sources
- 1. 042005.06 [thermofisher.com]
- 2. | PDF or Rental [articles.researchsolutions.com]
- 3. 2,6-Dimethyl-3,5-heptanedione | CAS 18362-64-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. CN102351673A - Preparation technique of 3,5-heptanedione - Google Patents [patents.google.com]
- 5. (PDF) Preparation of Optically Pure (3s,5s)- And [research.amanote.com]
- 6. (3R,5R)-2,6-Dimethyl-3,5-heptanediol | C9H20O2 | CID 11008219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,6-DIMETHYL-3,5-HEPTANEDIONE CAS#: 18362-64-6 [m.chemicalbook.com]
